molecular formula C11H9NO2 B3102321 1-Methylisoquinoline-8-carboxylic acid CAS No. 1416713-23-9

1-Methylisoquinoline-8-carboxylic acid

Cat. No.: B3102321
CAS No.: 1416713-23-9
M. Wt: 187.19 g/mol
InChI Key: HGILJLICJUWZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylisoquinoline-8-carboxylic acid is an organic compound with the molecular formula C11H9NO2. It belongs to the class of isoquinoline derivatives, which are heterocyclic aromatic compounds. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-8-carboxylic acid can be synthesized through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity differences between isoquinoline and quinoline to achieve separation.

Chemical Reactions Analysis

Types of Reactions: 1-Methylisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Various electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides.

Major Products:

    Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with functional groups like halides, sulfonates, and acyl groups.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-Methylisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1-methylisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGILJLICJUWZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276714
Record name 8-Isoquinolinecarboxylic acid, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-23-9
Record name 8-Isoquinolinecarboxylic acid, 1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416713-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoquinolinecarboxylic acid, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylisoquinoline-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methylisoquinoline-8-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Methylisoquinoline-8-carboxylic acid
Reactant of Route 4
1-Methylisoquinoline-8-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Methylisoquinoline-8-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Methylisoquinoline-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.